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Compound of Interest

Compound Name: JNJ525

Cat. No.: B15585085

An In-Depth Technical Guide to the Mechanism of Action of INJ-38877605, a c-Met Kinase
Inhibitor

Disclaimer: The initial request for information on "INJ525" did not yield specific results for a
compound with that designation within the context of oncology and kinase inhibition. This guide
focuses on the well-documented Johnson & Johnson c-Met inhibitor, INJ-38877605, which
aligns with the technical requirements of the original query.

Executive Summary

JNJ-38877605 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of
the c-Met receptor tyrosine kinase.[1] As an ATP-competitive inhibitor, it effectively blocks the
catalytic activity of c-Met, a key driver in tumorigenesis, cell survival, invasion, and tumor
angiogenesis.[1][2] Preclinical studies have demonstrated significant anti-tumor activity in
various cancer models.[2][3] However, clinical development was halted due to species-specific
renal toxicity observed in humans, which was not predicted by initial preclinical toxicology
studies in rats and dogs.[4][5] This document provides a comprehensive overview of the
mechanism of action, preclinical data, and relevant experimental protocols for JINJ-38877605.

Core Mechanism of Action

JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[2][6] By binding to
the ATP-binding site of the c-Met kinase domain, it prevents the phosphorylation of the receptor
and subsequent activation of downstream signaling pathways.[2][3] This inhibition occurs for
both hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met.[2][6] The
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result is a blockade of c-Met-driven cellular processes, including proliferation, motility, and
invasion.[2]

Quantitative Preclinical Data

The preclinical activity of INJ-38877605 has been characterized through in vitro and in vivo

studies.

Parameter Value Notes
ATP-competitive inhibition of

c-Met IC50 4 nM ) o
catalytic activity.[6][7][8]
Highly selective for c-Met over
a panel of approximately 200-

Selectivity >600-fold P PP ] Y )
250 other tyrosine and serine-
threonine kinases.[6][7][8][9]

Next Most Potently Inhibited Demonstrates a significant

) cFMS (IC50 2.6 uM) o
Kinase selectivity window.[2][9]

Table 2: Cellular Activity
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Cell Line Cancer Type Effect of INJ-38877605
) ) Inhibition of c-Met
GTL-16 Gastric Carcinoma )
phosphorylation.[6]
. _ Reduction of c-Met
MKN-45 Gastric Carcinoma )
phosphorylation.[6]
Reduction of c-Met
EBC1 Non-Small Cell Lung Cancer )
phosphorylation.[6]
Reduction of c-Met
NCI-H1993 Non-Small Cell Lung Cancer

phosphorylation.[6]

Inhibition of CPNE1-induced
A549 Non-Small Cell Lung Cancer MET signaling pathway
activation (at 0.5 pM).[8]

Inhibition of c-Met
3T3-L1 Preadipocytes phosphorylation and reduction

of lipid accumulation.[7][8]

Table 3: In Vivo Efficacy in Xenograft Models
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Xenograft Model

Cancer Type

Dosing Regimen

Key Outcomes

40 mg/kg/day, p.o. for

Significant decrease

in plasma levels of IL-

GTL-16 Gastric Carcinoma 3d 8 and GROaq; >50%
ays
Y reduction in uPAR.[6]
(8]
Inhibition of ionizing
radiation-induced
) 50 mg/kg/day, p.o. for ) )
U251 Glioblastoma invasion and

13 days

promotion of
apoptosis.[7][8]

Various Solid Tumors

Gastric, Colorectal,

Liver Metastases

Doses at or below
MTD

Significant tumor
regression in MET
amplified models
(MKN-45, GTL-186,
SNU-5, Kato Il) and
significant growth
inhibition in others
(NCI-H441, U87 MG).

[9]

Signaling Pathway

JNJ-38877605 targets the c-Met receptor, preventing the activation of multiple downstream

signaling cascades crucial for cancer cell proliferation, survival, and migration.
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c-Met Signaling Pathway Inhibition by JNJ-38877605
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Prepare c-Met Enzyme,
Substrate, and ATP

Serially Dilute
JINJ-38877605

Combine Enzyme, Substrate, Initiate Reaction Incubate at Stop Reaction and Analyze Data and
and Inhibitor in Microplate with ATP 30°C for 60 min Detect Phosphorylation Calculate IC50

Culture GTL-16 Cells Treat with JNJ-38877605 Lyse Cells and SDS-PAGE and Immunoblot with Detect Signal and
and/or Stimulate with HGF Quantify Protein Transfer to Membrane p-c-Met Antibody Analyze Band Intensity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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